molecular formula C16H28N4O2S B6783501 3-[[3-(4-Propan-2-yl-1,2,4-triazol-3-yl)piperidin-1-yl]methyl]thiane 1,1-dioxide

3-[[3-(4-Propan-2-yl-1,2,4-triazol-3-yl)piperidin-1-yl]methyl]thiane 1,1-dioxide

Cat. No.: B6783501
M. Wt: 340.5 g/mol
InChI Key: LTWHPMBIECLQTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[[3-(4-Propan-2-yl-1,2,4-triazol-3-yl)piperidin-1-yl]methyl]thiane 1,1-dioxide is a complex organic compound that features a triazole ring, a piperidine ring, and a thiane dioxide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[3-(4-Propan-2-yl-1,2,4-triazol-3-yl)piperidin-1-yl]methyl]thiane 1,1-dioxide typically involves multiple steps, starting with the preparation of the triazole and piperidine intermediates. The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile. The piperidine ring is often prepared via hydrogenation of pyridine derivatives. The final step involves the coupling of the triazole and piperidine intermediates with thiane dioxide under specific reaction conditions, such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-[[3-(4-Propan-2-yl-1,2,4-triazol-3-yl)piperidin-1-yl]methyl]thiane 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

3-[[3-(4-Propan-2-yl-1,2,4-triazol-3-yl)piperidin-1-yl]methyl]thiane 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[[3-(4-Propan-2-yl-1,2,4-triazol-3-yl)piperidin-1-yl]methyl]thiane 1,1-dioxide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. The piperidine ring may interact with receptors or enzymes, modulating their activity. The thiane dioxide moiety can participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: These compounds share the triazole ring and exhibit similar biological activities.

    Piperidine Derivatives: Compounds with a piperidine ring are known for their pharmacological properties.

    Thiane Dioxide Compounds:

Uniqueness

3-[[3-(4-Propan-2-yl-1,2,4-triazol-3-yl)piperidin-1-yl]methyl]thiane 1,1-dioxide is unique due to the combination of its structural features, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

3-[[3-(4-propan-2-yl-1,2,4-triazol-3-yl)piperidin-1-yl]methyl]thiane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N4O2S/c1-13(2)20-12-17-18-16(20)15-6-3-7-19(10-15)9-14-5-4-8-23(21,22)11-14/h12-15H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTWHPMBIECLQTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NN=C1C2CCCN(C2)CC3CCCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.